molecular formula C29H22BrNO2 B15042183 (3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(2,5-dimethylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(2,5-dimethylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B15042183
M. Wt: 496.4 g/mol
InChI Key: MBAAYQBNUAHCOB-HAVVHWLPSA-N
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Description

The compound (3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2,5-DIMETHYLPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic molecule characterized by a unique structure that includes a furan ring, a bromophenyl group, and a pyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2,5-DIMETHYLPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 5-(4-bromophenyl)furan-2-carbaldehyde with 1-(2,5-dimethylphenyl)-5-phenyl-2,3-dihydro-1H-pyrrol-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2,5-DIMETHYLPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the pyrrolone core can be reduced to form the corresponding alcohol.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2,5-DIMETHYLPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2,5-DIMETHYLPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2,5-DIMETHYLPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: is unique due to its specific combination of functional groups and structural features. The presence of the furan ring, bromophenyl group, and pyrrolone core imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C29H22BrNO2

Molecular Weight

496.4 g/mol

IUPAC Name

(3E)-3-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-(2,5-dimethylphenyl)-5-phenylpyrrol-2-one

InChI

InChI=1S/C29H22BrNO2/c1-19-8-9-20(2)26(16-19)31-27(21-6-4-3-5-7-21)18-23(29(31)32)17-25-14-15-28(33-25)22-10-12-24(30)13-11-22/h3-18H,1-2H3/b23-17+

InChI Key

MBAAYQBNUAHCOB-HAVVHWLPSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)N2C(=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/C2=O)C5=CC=CC=C5

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C2=O)C5=CC=CC=C5

Origin of Product

United States

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